(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Cercosporamide is a potent and selective Mnk inhibitor, and a orally bioavailable antifungal agent, suppresses phosphorylation of eIF4E and exhibits antileukemic effects.IC50 value:Target: Mnk1in vitro: Cercosporamide inhibits phosphorylation of eIF4E on Ser209 in AML cells and exhibits direct suppressive effects on leukemic progenitor cell growth, enhancing the antileukemic properties of mTORC1 inhibition by Rapamycin and promoting the suppressive effects of Cytarabine.in vivo: Cercosporamide is a selective and orally bioavailable Mnk1 inhibitor, which is previously shown to have activity against experimental melanoma lung metastases and subcutaneous colon carcinoma xenograft tumors. Such suppression of Mnk kinase activity and eIF4E phosphorylation by Cercosporamide resulted in dose-dependent suppressive effects on primitive leukemic progenitors (CFU-L) from AML patients and enhanced the antileukemic properties of cytarabine (Ara-C) or mammalian target of rapamycin (mTOR) complex 1 inhibition in MV4-11 xenografts.
Brand Name:
Vulcanchem
CAS No.:
131436-22-1
VCID:
VC0002508
InChI:
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1
SMILES:
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Molecular Formula:
C₁₆H₁₃NO₇
Molecular Weight:
331.28 g/mol
(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
CAS No.: 131436-22-1
Inhibitors
VCID: VC0002508
Molecular Formula: C₁₆H₁₃NO₇
Molecular Weight: 331.28 g/mol
CAS No. | 131436-22-1 |
---|---|
Product Name | (9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide |
Molecular Formula | C₁₆H₁₃NO₇ |
Molecular Weight | 331.28 g/mol |
IUPAC Name | (9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide |
Standard InChI | InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 |
Standard InChIKey | GEWLYFZWVLXQME-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O |
SMILES | CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O |
Canonical SMILES | CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O |
Appearance | Light to dark tan solid |
Description | Cercosporamide is a potent and selective Mnk inhibitor, and a orally bioavailable antifungal agent, suppresses phosphorylation of eIF4E and exhibits antileukemic effects.IC50 value:Target: Mnk1in vitro: Cercosporamide inhibits phosphorylation of eIF4E on Ser209 in AML cells and exhibits direct suppressive effects on leukemic progenitor cell growth, enhancing the antileukemic properties of mTORC1 inhibition by Rapamycin and promoting the suppressive effects of Cytarabine.in vivo: Cercosporamide is a selective and orally bioavailable Mnk1 inhibitor, which is previously shown to have activity against experimental melanoma lung metastases and subcutaneous colon carcinoma xenograft tumors. Such suppression of Mnk kinase activity and eIF4E phosphorylation by Cercosporamide resulted in dose-dependent suppressive effects on primitive leukemic progenitors (CFU-L) from AML patients and enhanced the antileukemic properties of cytarabine (Ara-C) or mammalian target of rapamycin (mTOR) complex 1 inhibition in MV4-11 xenografts. |
Synonyms | (9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide |
Reference | [1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681. |
PubChem Compound | 131379 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume